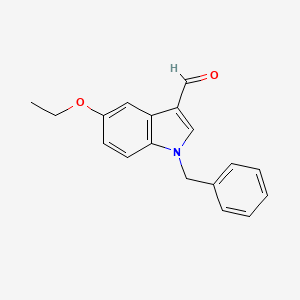

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde

描述

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a benzyl group at the N1 position, an ethoxy substituent at C5, and a formyl group at C3 (Figure 1). This compound is of significant interest in medicinal and synthetic chemistry due to the versatility of the indole scaffold and the electronic effects imparted by its substituents.

属性

IUPAC Name |

1-benzyl-5-ethoxyindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-16-8-9-18-17(10-16)15(13-20)12-19(18)11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQOLDRMSYFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for introducing formyl groups into aromatic compounds. This reaction typically involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to convert indole derivatives into their corresponding aldehydes.

- Indole is treated with POCl₃ and DMF to yield 1H-indole-3-carbaldehyde.

- The resulting aldehyde can then undergo further reactions to form 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde.

Yield: Approximately 85% for the initial formylation step.

N-Benzylation

Following the formation of 1H-indole-3-carbaldehyde, the next step involves the N-benzylation of the indole nitrogen.

- The aldehyde is reacted with benzyl bromide in a dry solvent such as DMF at low temperatures (around 5°C) to prevent side reactions.

Yield: Typically around 75%.

Alkylation with Ethoxy Group

To introduce the ethoxy group at the 5-position of the indole ring, an alkylation reaction can be performed.

- The N-benzyl derivative is treated with an ethoxide reagent, which facilitates the introduction of the ethoxy group.

Notes: The choice of base and solvent can significantly influence yield and purity.

Summary of Preparation Steps

| Step | Reagent/Condition | Yield (%) | Comments |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | ~85 | Efficient for introducing aldehyde group |

| N-Benzylation | Benzyl bromide, DMF | ~75 | Low temperature to minimize side reactions |

| Ethoxy Group Introduction | Ethoxide reagent | Variable | Dependent on base and solvent choice |

The characterization of synthesized compounds is crucial to confirm their structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the molecular structure:

- Proton NMR (¹H-NMR): Shows characteristic peaks for protons in different environments, confirming the presence of benzyl and ethoxy groups.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify functional groups:

- Aldehyde C=O Stretch: Typically appears around 1634 cm⁻¹, confirming the presence of the aldehyde functional group.

Mass Spectrometry (MS)

Mass spectrometry helps determine molecular weight and structural integrity:

- Molecular Ion Peak: Corresponds to the molecular formula $$C{18}H{17}NO_2$$, aiding in confirming synthesis success.

The preparation of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde involves a series of well-defined synthetic steps, primarily utilizing Vilsmeier-Haack formylation followed by N-benzylation and ethoxylation reactions. Each method has its advantages in terms of yield and efficiency, making them suitable for both laboratory-scale synthesis and potential industrial applications.

化学反应分析

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

科学研究应用

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

作用机制

The mechanism of action of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways. For example, they can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making them potential candidates for treating hyperpigmentation disorders .

相似化合物的比较

N1 Substitution :

- Benzyl vs. This difference impacts membrane permeability in biological assays.

- Methyl Groups (C2/C6) : In 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde, steric hindrance from methyl groups reduces electrophilicity at C3, altering reactivity in condensation reactions (e.g., with thiosemicarbazides) .

C5 Substitution :

- Ethoxy vs. Halogens/Methoxy : The ethoxy group in the target compound is electron-donating, stabilizing the indole ring through resonance. In contrast, electron-withdrawing groups like Cl (e.g., in 3-(1-benzylimidazol-5-yl)-7-chloro-1H-indole) increase electrophilicity at C3, favoring nucleophilic additions .

C3 Functionalization :

- Aldehyde vs. Imidazole : The C3 aldehyde in 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde enables condensation reactions to form hydrazones or oximes, as demonstrated in the synthesis of urease inhibitors . Replacing the aldehyde with an imidazole ring (e.g., in 3-(1-benzylimidazol-5-yl)-7-chloro-1H-indole) shifts bioactivity toward kinase or antimicrobial targets .

Spectroscopic Data :

- IR Spectroscopy : The C=O stretch in 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde (~1635–1650 cm⁻¹) aligns with related aldehydes (e.g., 1-benzyl-1H-indole-3-carbaldehyde) .

- ¹H NMR : The benzyl group’s protons resonate at δ 5.47–5.55 ppm, while the ethoxy group’s CH₂ appears as a quartet near δ 3.8–4.1 ppm .

生物活性

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is an indole derivative characterized by the following structural formula:

This compound features a benzyl group and an ethoxy substituent, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde exhibit multiple biological activities, including:

- Anti-proliferative Effects : Indole derivatives have shown significant anti-cancer properties. For instance, analogs like 1-benzyl-indole-3-carbinol (I3C) have demonstrated a 1000-fold increase in potency against breast cancer cells compared to their parent compounds .

- Cell Cycle Arrest : These compounds often induce G1 phase cell cycle arrest, which is crucial for inhibiting cancer cell proliferation. This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs) and alterations in transcription factor activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde and its analogs:

Case Study 1: Breast Cancer Treatment

A study examined the effects of 1-benzyl-I3C (a related compound) on estrogen-responsive and independent breast cancer cells. The results indicated that this compound significantly inhibited cell growth at low concentrations, demonstrating its potential as a therapeutic agent for treating breast cancer .

Case Study 2: Mechanistic Insights

Investigations into the molecular mechanisms revealed that these indole derivatives disrupt interactions between transcription factors and their target genes, leading to reduced expression of proteins essential for cell cycle progression and survival . This suggests a multifaceted approach to targeting cancer cells through both transcriptional and non-transcriptional pathways.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde?

- The synthesis typically involves sequential alkylation and functionalization steps. For example, benzylation of the indole nitrogen can be achieved via nucleophilic substitution using benzyl halides under basic conditions. Introduction of the ethoxy group at the 5-position may utilize electrophilic aromatic substitution (EAS) with a directing group, followed by ethoxylation. Reductive amination or condensation reactions (e.g., using aldehydes with sodium triacetoxyborohydride in dichloroethane) are common for introducing substituents while preserving the aldehyde functionality .

Q. How can the structural integrity of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde be confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, ethoxy protons at δ 1.2–1.4 ppm).

- Infrared (IR) Spectroscopy: Confirm the aldehyde group via a strong C=O stretch near 1700 cm.

- Mass Spectrometry (MS): Ensure molecular ion peaks align with the expected molecular weight (CHNO, MW 279.34 g/mol).

- X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction (using SHELX programs) resolves bond lengths and angles .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Reactive Intermediates: Use inert atmospheres (e.g., N) during synthesis to prevent aldehyde oxidation.

- Personal Protective Equipment (PPE): Wear gloves and goggles to avoid skin/eye contact.

- Waste Management: Segregate halogenated solvents (e.g., dichloroethane) and aldehyde-containing waste for professional disposal .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde?

- Retrosynthetic Analysis: Platforms like Reaxys and Pistachio predict feasible precursors (e.g., indole-3-carbaldehyde derivatives) and reaction pathways.

- DFT Calculations: Model transition states for ethoxylation to assess regioselectivity and energy barriers.

- Machine Learning: Train models on indole reaction datasets to predict yields under varying conditions (solvent, catalyst, temperature) .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- Dynamic NMR: Investigate rotational barriers in the benzyl group if splitting patterns deviate from predictions.

- Crystallographic Refinement: Use SHELXL to iteratively adjust thermal parameters and occupancy rates, especially if disorder is observed in the crystal lattice .

- Isotopic Labeling: Introduce -labels to trace unexpected coupling in -NMR spectra.

Q. How can the aldehyde group’s reactivity be exploited for derivatization in medicinal chemistry studies?

- Schiff Base Formation: React with primary amines to generate imine-linked probes for target engagement assays.

- Reductive Amination: Convert the aldehyde to secondary amines using NaBHCN, enabling SAR studies on indole derivatives.

- Click Chemistry: Protect the aldehyde with a trimethylsilyl group during azide-alkyne cycloadditions, then deprotect post-reaction .

Q. What mechanistic insights guide the regioselective introduction of the ethoxy group at the 5-position?

- Directing Groups: Utilize a transient protecting group (e.g., Boc) at the 3-position to direct electrophilic substitution to the 5-position.

- Transition Metal Catalysis: Pd-catalyzed C–H activation with ethoxy-directing ligands (e.g., pyridine) enhances selectivity.

- Kinetic vs. Thermodynamic Control: Monitor reaction progress under low/high temperatures to favor 5-ethoxy over 4-ethoxy isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。